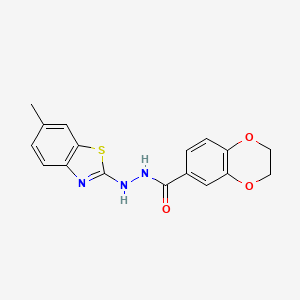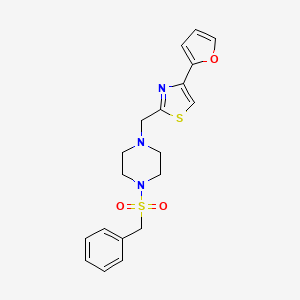![molecular formula C13H21N3O4S2 B2832404 N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide CAS No. 700854-72-4](/img/structure/B2832404.png)
N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide, commonly known as DMS, is a chemical compound that has been extensively used in scientific research. DMS is a sulfonamide derivative that is widely used as a reagent for the synthesis of various compounds. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Scientific Research Applications
Metabolism and Pharmacokinetics
Identification of Cytochrome P450 Enzymes Involved in Metabolism : Mette G. Hvenegaard et al. (2012) studied the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant. This research provides insights into how similar compounds are metabolized in the human body, highlighting the roles of enzymes like CYP2D6, CYP2C9, CYP3A4/5, and others in the formation of various metabolites. The study emphasizes the complex interactions between pharmaceutical compounds and metabolic enzymes, which are crucial for drug design and safety assessment Hvenegaard et al., 2012.
Synthesis and Biological Activity
Synthesis of Novel ALS Inhibitors : Tianrui Ren et al. (2000) explored the synthesis and herbicidal activity of triazolopyrimidinesulfonamide and other derivatives, demonstrating the potential agricultural applications of sulfonyl-containing compounds. Their work contributes to the development of more effective and selective agrochemicals Ren et al., 2000.
Antioxidant and Enzyme Inhibitory Profile : Nabih Lolak et al. (2020) investigated novel benzenesulfonamides for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings are significant for the development of treatments for diseases such as Alzheimer's and Parkinson's Lolak et al., 2020.
Polymer Science
Anionic Polymerization of Functional Monomers : T. Ishizone et al. (1991) explored the anionic polymerization of N,N-dimethyl- and N,N-diethyl-4-vinylbenzenesulfonamide, leading to the creation of stable living polymers. This research contributes to the field of polymer science, offering new pathways for synthesizing block copolymers with potential applications in materials science Ishizone et al., 1991.
Antimicrobial Activity
Antimicrobial Activity and Docking Study : M. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and assessed their antibacterial and antifungal activities. The compounds exhibited interesting antimicrobial properties, with some showing higher activity than reference drugs. This study highlights the potential of sulfonamide derivatives in developing new antimicrobial agents Ghorab et al., 2017.
Computational Studies
Computational Study of Sulfonamide Molecules : P. Murthy et al. (2018) conducted a comprehensive computational study on a newly synthesized sulfonamide molecule, shedding light on its structural and electronic properties. Such studies are essential for understanding the molecular basis of the biological activities of sulfonamide derivatives Murthy et al., 2018.
properties
IUPAC Name |
N,N-dimethyl-4-(4-methylphenyl)sulfonylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-12-4-6-13(7-5-12)21(17,18)15-8-10-16(11-9-15)22(19,20)14(2)3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFFSAJLUFFCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)


![(3-Chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2832328.png)
![N-(4-{3-[(4-morpholin-4-ylphenyl)amino]-2,5-dioxoazolidinyl}phenyl)acetamide](/img/structure/B2832330.png)
![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)





![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)